Bienvenue dans la boutique en ligne BenchChem!

Pamicogrel

Cyclooxygenase inhibition Prodrug metabolism Enzyme kinetics

Pamicogrel (KBT-3022) is a differentiated antiplatelet tool compound offering three non-overlapping pharmacological advantages over generic COX inhibitors: (1) ~100-fold greater potency versus arachidonic acid- and collagen-induced platelet aggregation (IC50 1.5 μM and 0.43 μM); (2) active metabolite desethyl KBT-3022 inhibits thrombin-induced aggregation—a pathway unaddressed by aspirin or TXA2 antagonists; (3) unique hemorheological improvement, enhancing RBC deformability and blood filterability at 1–10 mg/kg oral doses. Ideal for preclinical thrombosis, cerebral ischemia, and microcirculatory perfusion studies. Research-use-only; not for human therapeutic application.

Molecular Formula C25H24N2O4S
Molecular Weight 448.5 g/mol
CAS No. 101001-34-7
Cat. No. B1678367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamicogrel
CAS101001-34-7
Synonyms1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, ethyl ester
ethyl 2-(4,5-bis(4-methoxyphenyl)thiazol-2-yl)pyrrol-1-ylacetate
KB 3022
KB-3022
KBT-3022
Molecular FormulaC25H24N2O4S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
InChIInChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3
InChIKeyISCHOARKJADAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pamicogrel (KBT-3022, CAS 101001-34-7): Dual COX/LOX Inhibitor with 100× Greater Potency than Aspirin


Pamicogrel (KBT-3022) is a synthetic small-molecule antiplatelet agent with a multi-target mechanism of action encompassing cyclooxygenase (COX) inhibition, lipoxygenase (LOX) inhibition, and thromboxane A2 synthase inhibition [1] [2]. It targets both PTGS1 (COX-1) and PTGS2 (COX-2) [3]. Developed by Kanebo (later Nippon Organon/Torii Pharmaceutical) for chronic arterial occlusive diseases, pamicogrel reached the NDA/BLA filing stage in Japan in April 1997 [4] [5]. The compound acts as a prodrug; its main active metabolite, desethyl KBT-3022, mediates the primary pharmacodynamic effects via COX inhibition with an IC50 of 0.43 μM against ovine seminal gland COX [6] [7].

Pamicogrel (KBT-3022) vs Generic COX Inhibitors: Why Simple Substitution Is Not Scientifically Justified


Pamicogrel cannot be interchanged with generic COX inhibitors such as aspirin (acetylsalicylic acid) or other antiplatelet agents due to three non-overlapping pharmacological features. First, pamicogrel exhibits approximately 100-fold greater potency in inhibiting arachidonic acid- and collagen-induced platelet aggregation in vitro and ex vivo [1] [2]. Second, its active metabolite desethyl KBT-3022 inhibits thrombin-induced platelet aggregation, a pathway not addressed by aspirin or the thromboxane A2 receptor antagonist BM-13505 [3]. Third, pamicogrel uniquely improves hemorheological parameters—specifically blood filterability and red blood cell deformability—at oral doses of 1–10 mg/kg, an effect absent with conventional antiplatelet therapies [4]. Substituting pamicogrel with a generic COX inhibitor would forfeit these quantifiable potency and mechanistic advantages.

Pamicogrel (KBT-3022) Quantitative Evidence Guide: Head-to-Head Comparisons with Aspirin, Ticlopidine, and Cilostazol


COX Inhibition IC50: Pamicogrel Active Metabolite vs. Parent Compound

The active metabolite desethyl KBT-3022 demonstrates more potent COX inhibition than the parent compound pamicogrel (KBT-3022). In ovine seminal gland COX assays, desethyl KBT-3022 inhibited COX with an IC50 of 0.43 μM, compared to 0.69 μM for KBT-3022 [1]. This indicates that pamicogrel functions as a prodrug, with its primary antiplatelet activity mediated by the desethyl metabolite.

Cyclooxygenase inhibition Prodrug metabolism Enzyme kinetics

In Vitro Antiplatelet Potency: Pamicogrel vs. Aspirin (Acetylsalicylic Acid)

Pamicogrel (KBT-3022) and its metabolite desethyl KBT-3022 inhibit arachidonic acid- and collagen-induced platelet aggregation with approximately 100 times greater potency than acetylsalicylic acid (aspirin) [1]. In washed isolated rabbit platelets, pamicogrel inhibits arachidonic acid-induced aggregation with an IC50 of 1.5 μM and collagen-induced aggregation with an IC50 of 0.43 μM [2]. In contrast, KBT-3022 shows little activity against ADP-, PAF-, or thrombin-induced aggregation, demonstrating selectivity for COX-mediated pathways at lower concentrations.

Platelet aggregation COX inhibitor Arachidonic acid pathway

Thrombin-Induced Platelet Aggregation: Desethyl KBT-3022 vs. Aspirin and BM-13505

Desethyl KBT-3022, the active metabolite of pamicogrel, inhibits thrombin-induced platelet aggregation in a concentration-dependent manner (1–40 μM), whereas aspirin and the thromboxane A2 receptor antagonist BM-13505 show no inhibitory effect on this pathway [1]. This distinct pharmacological profile indicates that pamicogrel, via its metabolite, addresses a platelet activation pathway that is entirely insensitive to aspirin and TXA2 receptor blockade.

Thrombin pathway Aspirin-insensitive thrombosis TXA2 receptor antagonist

Oral Antiplatelet Efficacy In Vivo: KBT-3022 vs. Aspirin

Oral administration of KBT-3022 inhibited both arachidonic acid- and collagen-induced platelet aggregation and reduced platelet retention in a glass-bead column approximately 100 times more potently than acetylsalicylic acid [1]. This ex vivo finding confirms that the 100-fold potency advantage observed in vitro translates to the oral dosing setting, establishing pamicogrel as a highly potent oral antiplatelet agent.

Oral bioavailability Ex vivo platelet aggregation Pharmacodynamics

Hemorheological Improvement: Pamicogrel Unique Effect Not Shared by Aspirin or Clopidogrel

Oral administration of KBT-3022 at 1 and 10 mg/kg significantly increased blood filterability in guinea pigs. At 10 mg/kg, KBT-3022 significantly reduced blood viscosity without altering hematocrit, plasma fibrinogen concentration, or plasma viscosity [1]. The compound improved red blood cell (RBC) deformability in response to shear stress and increased intracellular ATP and 2,3-DPG levels in RBCs [1]. This hemorheological benefit is not observed with conventional antiplatelet agents such as aspirin or clopidogrel, which lack direct effects on RBC deformability and blood viscosity.

Blood viscosity RBC deformability Ischemic vascular disease

In Vivo Thrombosis Model: ED50 Values in Mice and Rabbits

Oral administration of KBT-3022 prevented arachidonic acid-induced death due to pulmonary embolism with ED50 values of 0.29 mg/kg in mice and 0.12 mg/kg in rabbits [1]. In a guinea pig model of arteriovenous shunt thrombosis, pamicogrel at 1 mg/kg reduced thrombus weight [2]. These in vivo efficacy data establish the oral potency of pamicogrel in preventing thrombotic events across multiple species and thrombosis models.

Pulmonary embolism Arachidonic acid-induced thrombosis Thrombus weight

Pamicogrel (KBT-3022) Application Scenarios: Preclinical Research in Thrombosis, Hemorheology, and Ischemic Injury


High-Potency COX Inhibition Research Requiring Superior Antiplatelet Efficacy Over Aspirin

Pamicogrel is appropriate for preclinical studies investigating COX-mediated platelet aggregation where a 100-fold greater potency than aspirin is required [1]. The compound's IC50 values of 1.5 μM (arachidonic acid-induced) and 0.43 μM (collagen-induced) in washed rabbit platelets provide well-characterized benchmarks for dose-response studies [2]. This potency advantage enables experiments requiring robust COX inhibition at lower compound concentrations, minimizing off-target effects associated with higher dosing of weaker COX inhibitors.

Aspirin-Insensitive Thrombosis Models and Thrombin Pathway Investigation

Researchers studying thrombosis mechanisms that are refractory to aspirin should consider pamicogrel, as its active metabolite desethyl KBT-3022 inhibits thrombin-induced platelet aggregation at 1–40 μM—a pathway where aspirin and the TXA2 receptor antagonist BM-13505 show no activity [1]. Pamicogrel is therefore suitable for investigating platelet activation pathways beyond the COX-1/TXA2 axis and for evaluating therapeutic strategies in aspirin-insensitive arterial thrombosis models.

Hemorheological Studies in Ischemic Vascular Disease

Pamicogrel is uniquely suited for research examining the intersection of antiplatelet therapy and hemorheological improvement. The compound significantly increases blood filterability and reduces blood viscosity at oral doses of 1–10 mg/kg while improving RBC deformability and elevating intracellular ATP and 2,3-DPG levels [1]. These hemorheological effects are not documented for aspirin or clopidogrel, positioning pamicogrel as a distinctive tool compound for studies of microcirculatory perfusion in ischemic vascular disease.

Cerebral Ischemia and Hypoxic Brain Injury Models

Pamicogrel has demonstrated protective effects in experimental cerebral ischemic models and prevented brain edema induced by bilateral carotid occlusion and recirculation in gerbils at oral doses of 1–10 mg/kg [1] [2]. Notably, acetylsalicylic acid did not prevent brain edema in this model [2]. Patents (EP-00560136) specifically claim pamicogrel for brain dysfunction arising from hypoxia due to disturbed cerebral circulation [3]. These findings support the use of pamicogrel in preclinical stroke and cerebral ischemia research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamicogrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.